molecular formula C16H13N5O3S B5521927 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Cat. No.: B5521927
M. Wt: 355.4 g/mol
InChI Key: ATFCBSDGKGRTCO-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a nitrobenzylidene group, a phenoxymethyl group, and a triazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the condensation of 3-nitrobenzaldehyde with 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of phenoxymethyl-substituted triazoles .

Scientific Research Applications

4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. The nitro group plays a crucial role in its antimicrobial activity, as it can undergo reduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-METHOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-METHYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

What sets 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE apart from similar compounds is the presence of the nitro group, which imparts unique chemical and biological properties. This functional group enhances the compound’s reactivity and its potential as an antimicrobial agent .

Properties

IUPAC Name

4-[(E)-(3-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-21(23)13-6-4-5-12(9-13)10-17-20-15(18-19-16(20)25)11-24-14-7-2-1-3-8-14/h1-10H,11H2,(H,19,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFCBSDGKGRTCO-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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